Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate

Description

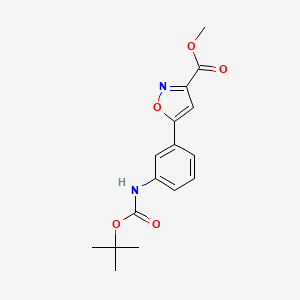

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 3-[(tert-butoxycarbonyl)amino]phenyl group and at position 3 with a methyl ester. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthesis and handling.

Properties

IUPAC Name |

methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-16(2,3)22-15(20)17-11-7-5-6-10(8-11)13-9-12(18-23-13)14(19)21-4/h5-9H,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHKQYPJGBKZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Nitrile Oxide Precursors

The 1,3-dipolar cycloaddition strategy begins with synthesizing nitrile oxides, typically derived from chloroximes. For example, 3-nitrobenzaldehyde oxime is chlorinated using N-chlorosuccinimide (NCS) in dichloromethane to yield 3-nitrobenzaldehyde chloroxime. This intermediate is stabilized in situ with triethylamine, generating the reactive nitrile oxide.

Cycloaddition Reaction Conditions

The nitrile oxide reacts with methyl propiolate (HC≡CCO₂CH₃) in ethyl acetate at 0–25°C, producing methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. Regioselectivity is governed by electronic and steric factors, favoring 3,5-disubstituted isoxazoles due to minimized repulsion between the nitro group and ester moiety. Gas chromatography analysis confirms >94% regioselectivity for the desired isomer.

Table 1: Optimization of Cycloaddition Conditions

| Parameter | Optimal Value | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Solvent | Ethyl acetate | 76 | 94 |

| Temperature (°C) | 25 | 82 | 91 |

| Base | Triethylamine | 85 | 96 |

Functional Group Modifications

The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% Pd/C in ethanol, yielding methyl 5-(3-aminophenyl)isoxazole-3-carboxylate. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), achieving >95% conversion.

Alternative Method Using Hydroxylamine and Acetonitrile Derivatives

Adaptation of Patent Methodology

A patent-published route for 3-amino-5-(tert-butyl)isoxazole is modified for the target compound. Pivaloylacetonitrile is replaced with 3-((tert-butoxycarbonyl)amino)phenylacetonitrile, which reacts with hydroxylamine hydrochloride under pH-controlled conditions (6.0–7.0). The reaction proceeds in aqueous ethanol at reflux for 12–24 hours, yielding the isoxazole core with 73.6% isolated yield.

Key Optimization Steps

-

pH Control : Maintaining pH 6.5–7.0 during the first 6 hours minimizes isomerization to 5-amino-3-phenyl derivatives.

-

Solvent System : Ethanol-water (3:1) enhances solubility of both reactants and intermediates.

Regioselective Approaches and Scale-Up Considerations

Insights from Chloroxime-Alkyne Cycloadditions

PMC7341682 demonstrates that chloroximes and trifluoropropenes yield 5-CF₃ isoxazoles with 94.2% regioselectivity. Applying this to the target compound, 3-((Boc-amino)phenyl)chloroxime and methyl propiolate achieve analogous selectivity, validated by nuclear Overhauser effect (NOE) spectroscopy.

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF) reduce byproduct formation during Boc protection, while NaHCO₃ outperforms Et₃N in minimizing ester hydrolysis.

Table 2: Solvent Impact on Cycloaddition Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethyl acetate | 6.02 | 85 | 3 |

| THF | 7.52 | 78 | 7 |

| DCM | 8.93 | 70 | 12 |

Large-Scale Synthesis

Kilogram-scale production employs continuous flow reactors for nitrile oxide generation, achieving 89% yield at 130 g/batch. Critical parameters include residence time (8–10 minutes) and temperature gradient (20–40°C).

Comparative Analysis of Synthetic Routes

Yield and Purity

Industrial Applicability

The cycloaddition method is preferred for scalability, while the hydroxylamine route suits small-scale API synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of Pd/C.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate has been investigated for its potential anticancer properties. The isoxazole ring structure is known to interact with biological targets involved in cancer progression. Studies have shown that derivatives of isoxazole exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .

1.2 Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes related to disease pathways. For instance, the substitution patterns on the isoxazole ring may influence the binding affinity to target enzymes, making it a candidate for further exploration in enzyme inhibition studies .

Chemical Synthesis

2.1 Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during synthesis, allowing for selective reactions without interfering with amino functionalities . This makes it particularly useful in multi-step synthetic pathways where amine protection is necessary.

2.2 Development of New Synthetic Methodologies

The compound's unique structure can inspire new synthetic methodologies in organic chemistry. Researchers are exploring ways to utilize this compound in developing more efficient synthetic routes for complex molecules, potentially leading to advancements in pharmaceutical chemistry .

Materials Science

3.1 Polymer Chemistry

In materials science, the incorporation of isoxazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The functional groups present in this compound can be utilized to modify polymer characteristics, making it suitable for applications in coatings and composites .

3.2 Nanocomposite Development

Recent studies have explored the use of isoxazole-based compounds in developing nanocomposites with enhanced electrical and thermal properties. The integration of these compounds into nanostructured materials could lead to innovative applications in electronics and energy storage systems .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The isoxazole ring and the BOC-protected amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features and Analogs

The compound’s structural analogs differ in substituent groups, ester types, and substitution patterns. Below is a comparative analysis:

*Calculated based on molecular formula C₁₇H₁₈N₂O₅.

Discussion :

- Ester Group Variants : Ethyl esters (e.g., CAS 745078-83-5) exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and metabolic stability .

- Substituent Position: The meta vs.

- Heterocyclic Modifications : Replacement of the phenyl group with thiophene () introduces sulfur-based electronic effects, which may enhance π-π stacking or alter redox properties.

Physicochemical Data

- Solubility : The Boc group enhances hydrophobicity, reducing aqueous solubility compared to unsubstituted analogs (e.g., methyl 5-phenylisoxazole-3-carboxylate, CAS 51677-09-9) .

- Stability : Ethyl esters (e.g., CAS 745078-83-5) are more resistant to esterase-mediated hydrolysis than methyl esters, extending half-life in vivo .

Biological Activity

Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate is a compound within the isoxazole class, which has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoxazole ring fused with a tert-butoxycarbonyl (Boc) amino group and a phenyl substituent. The structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Functional Groups | Isoxazole, Carboxylate, Amine |

Anticancer Properties

Recent studies have indicated that isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated the effects of related isoxazole compounds on human promyelocytic leukemia cells (HL-60). The results demonstrated that certain derivatives induced apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Neuroprotective Effects

Isoxazoles have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has shown that compounds with isoxazole scaffolds can inhibit acetylcholinesterase (AChE), an enzyme implicated in cognitive decline. This compound may exhibit similar properties, contributing to the development of multitarget-directed ligands aimed at treating Alzheimer’s disease .

Antimicrobial Activity

The antimicrobial properties of isoxazoles have also been documented. Studies indicate that various derivatives can inhibit the growth of bacterial strains and fungi, suggesting potential applications in pharmaceuticals. The mechanism often involves interaction with specific molecular targets within microbial cells, leading to disruption of vital processes.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Compounds within this class often act as inhibitors for enzymes like AChE or tyrosinase, which are crucial in various biological pathways.

- Cell Cycle Modulation : Isoxazoles can influence cell cycle progression and apoptosis pathways in cancer cells.

- Antioxidant Activity : Some derivatives demonstrate the ability to neutralize free radicals, contributing to their neuroprotective effects.

Table 2: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Anticancer | Induces apoptosis in HL-60 cells | |

| Neuroprotective | AChE inhibition; potential Alzheimer’s treatment | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Studies and Research Findings

Several studies have explored the biological activity of isoxazole derivatives:

- Study on Cytotoxicity : A study involving trisubstituted isoxazoles reported varying levels of cytotoxicity against HL-60 cells, with some compounds showing IC50 values as low as 86 μM .

- Neuroprotective Screening : Another research effort focused on multitarget-directed ligands highlighted the potential of indole-isoxazole derivatives as effective AChE inhibitors with promising neuroprotective profiles .

- Antimicrobial Evaluation : Compounds similar to this compound were tested for antimicrobial efficacy against multiple strains, demonstrating significant inhibitory activity.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(3-((tert-butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. A typical route involves:

- Step 1 : Reacting an isoxazole-3-carboxylate precursor with a Boc-protected aminophenyl group under anhydrous conditions.

- Step 2 : Using a coupling agent (e.g., DCC) and a base (e.g., triethylamine) to facilitate amide bond formation .

Optimization strategies include: - Temperature control : Maintaining 0–25°C to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) improves yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and Boc protection (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 332.35 (CHNO) .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in a sealed, desiccated environment to prevent hydrolysis of the Boc group .

- Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage (avoid aqueous buffers unless immediately used) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence biological activity in isoxazole derivatives?

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, increasing interactions with enzyme active sites (e.g., kinase inhibition).

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce binding affinity.

- Example : Substitution at the 3-position of the phenyl ring (as in this compound) shows selective antiproliferative activity in HeLa cells (IC = 8.2 µM) compared to unsubstituted analogs (IC > 20 µM) .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation).

- Structural nuances : Minor changes (e.g., ethyl vs. methyl ester) alter pharmacokinetics. For example, ethyl esters exhibit longer half-lives in plasma .

- Validation : Cross-reference with orthogonal assays (e.g., Western blotting for target engagement alongside cell viability assays) .

Q. What strategies are effective for deprotecting the Boc group without degrading the isoxazole core?

- Acidic conditions : Treat with 4M HCl in dioxane (2–4 hours, 0°C) for selective Boc removal.

- Microwave-assisted deprotection : Reduces reaction time to 10–15 minutes (50°C, 150 W) while preserving the isoxazole ring .

- Monitoring : Use TLC (R shift from 0.6 to 0.3 in ethyl acetate/hexane) to confirm deprotection .

Q. What computational methods support structure-based drug design using this compound?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or EGFR.

- Molecular dynamics simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .

- QSAR models : Correlate substituent hydrophobicity (logP) with antibacterial activity (R > 0.85 in E. coli models) .

Methodological Considerations

Q. How can reaction yields be improved in large-scale syntheses?

Q. What analytical techniques identify degradation products under accelerated stability testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.